molecular formula C12H10F3NO2S B12917167 5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-82-2

5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one

Cat. No.: B12917167
CAS No.: 89660-82-2
M. Wt: 289.28 g/mol
InChI Key: MKTLVHPUWIKBAJ-UHFFFAOYSA-N
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Description

5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and an oxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves multiple steps:

    Formation of the Oxazolone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Phenyl Ring: This can be accomplished through a nucleophilic substitution reaction, where a phenyl halide reacts with a suitable nucleophile.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolone ring can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one: shares similarities with other oxazolone derivatives and trifluoromethylated compounds.

    Other Oxazolone Derivatives: Compounds with similar oxazolone rings but different substituents.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups attached to various aromatic or aliphatic systems.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a phenyl ring, and an oxazolone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

89660-82-2

Molecular Formula

C12H10F3NO2S

Molecular Weight

289.28 g/mol

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C12H10F3NO2S/c13-12(14,15)9-3-1-2-8(4-9)6-19-7-10-5-11(17)16-18-10/h1-5H,6-7H2,(H,16,17)

InChI Key

MKTLVHPUWIKBAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSCC2=CC(=O)NO2

Origin of Product

United States

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